molecular formula C25H22ClFN6O2S B2426967 Ilorasertib hydrochloride CAS No. 1847485-91-9

Ilorasertib hydrochloride

Cat. No. B2426967
CAS RN: 1847485-91-9
M. Wt: 525
InChI Key: SUKMSIXFLFTNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ilorasertib, also known as ABT-348, is a novel inhibitor of Aurora kinase, vascular endothelial growth factor (VEGF), and platelet-derived growth factor receptors, and the Src families of tyrosine kinases . It has been used in trials studying the treatment of Myelodysplasia, Solid Neoplasm, Advanced Cancers, Advanced Solid Tumors, and Acute Myelogenous Leukemia, among others .


Molecular Structure Analysis

The molecular formula of Ilorasertib is C25H21FN6O2S . Its structure includes various functional groups, such as amine, urea, and aromatic rings, which contribute to its biological activity.


Physical And Chemical Properties Analysis

Ilorasertib is a small molecule with an average molecular weight of 488.54 . It’s a solid substance used in laboratory chemicals . More detailed physical and chemical properties, such as solubility, melting point, and pKa, would require specific experimental measurements or predictions from computational models.

Scientific Research Applications

1. Dual Inhibition of Aurora and VEGF Receptor Kinases

Ilorasertib (ABT-348) exhibits dual inhibition of Aurora kinases and vascular endothelial growth factor (VEGF) receptors. This unique combination of actions has shown promising activity in preclinical models of various hematological malignancies. A Phase 1 trial involving patients with advanced hematologic malignancies demonstrated the drug's potential in targeting these pathways, indicating its utility in treating conditions like acute myelogenous leukemia (AML) and myelodysplastic syndrome (Garcia-Manero et al., 2015).

2. Targeting Multiple Kinases for Antineoplastic Activity

Ilorasertib's mechanism involves selective binding and inhibition of Aurora kinases A, B, and C, disrupting mitotic spindle apparatus assembly, chromosome segregation, and ultimately, cellular division in tumor cells. Additionally, it inhibits VEGFRs and platelet-derived growth factor receptors (PDGFRs), contributing to angiogenesis inhibition and tumor cell proliferation control. These multifaceted actions make ilorasertib a potential candidate for various tumor types where these kinases are upregulated (Definitions, 2020).

3. Pharmacodynamic/Exposure Characterization in Solid Tumors

In a Phase 1 dose-escalation trial involving patients with advanced solid tumors, ilorasertib's safety, tolerability, and pharmacokinetics were assessed. The trial revealed that ilorasertib engages both VEGFR2 and Aurora B kinase, showing evidence of antitumor activity. This study contributes to the understanding of ilorasertib’s role in treating solid tumors and its potential in precision medicine (Maitland et al., 2018).

4. Pharmacokinetics/Dynamics Evaluation

Another study focused on the pharmacokinetics and pharmacodynamics of ilorasertib in patients with advanced solid tumors. Changes in tumor burden were measured to detect activity in CDKN2A-deficient tumors, a crucial aspect for evaluating its effectiveness in a clinical setting. This research provides insights into the tailored development of ilorasertib for specific tumor characteristics (Maitland et al., 2017).

properties

IUPAC Name

1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O2S.ClH/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33;/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKMSIXFLFTNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ilorasertib (hydrochloride)

Synthesis routes and methods

Procedure details

N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea free base solid (27 mg) was suspended in 2-propanol (750 μL) at 40° C. with magnetic stirring. Hydrochloric acid (60 μL, 1 N) was diluted with 2-propanol (250 μL). Hydrochloric acid solution was then slowly added to the A-968660 free base suspension at 40° C. with magnetic stirring. Crystallization was observed shortly after the complete addition of the HCl solution. Solid was collected by centrifuge filtration.
[Compound]
Name
solid
Quantity
27 mg
Type
reactant
Reaction Step Two
Quantity
60 μL
Type
reactant
Reaction Step Three
Quantity
250 μL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
A-968660 free base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.